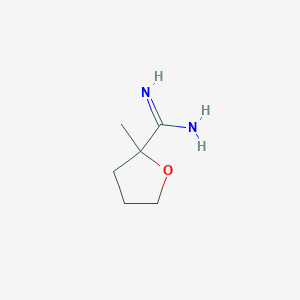
1-Amino-2,2,5-trimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,2,5-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It is a derivative of hexanol, characterized by the presence of an amino group and three methyl groups attached to the hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,2,5-trimethylhexan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of a suitable amine with a halogenated precursor, followed by reduction and purification steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,2,5-trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates, while reduction can produce simpler amines.
Scientific Research Applications
1-Amino-2,2,5-trimethylhexan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-2,2,5-trimethylhexan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may modulate enzymatic activities and signaling pathways, leading to diverse biological effects.
Comparison with Similar Compounds
- 1-Amino-2,5,5-trimethylhexan-3-ol
- 1-Amino-2,2,4-trimethylhexan-3-ol
- 1-Amino-2,2,5-trimethylpentan-3-ol
Uniqueness: 1-Amino-2,2,5-trimethylhexan-3-ol is unique due to its specific arrangement of methyl groups and the presence of both amino and hydroxyl functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,2,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)5-8(11)9(3,4)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
BKTDZOHIQKWPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({[1-(Chloromethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B15255828.png)


![2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B15255840.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine](/img/structure/B15255848.png)


![N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B15255859.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid](/img/structure/B15255861.png)

![2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol](/img/structure/B15255876.png)
amine](/img/structure/B15255884.png)
